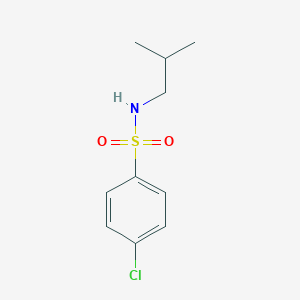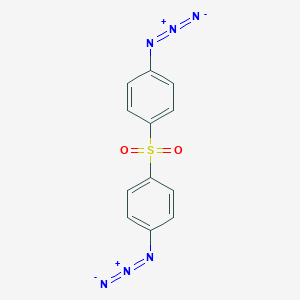
双(对-叠氮基苯基)砜
描述
科学研究应用
Sulfone, bis(p-azidophenyl) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.
Biology: Employed in the development of bioconjugates for labeling and imaging studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable linkages with biomolecules.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties.
作用机制
Target of Action
The primary target of Sulfone, bis(p-azidophenyl), also known as 4-Azidophenyl sulfone, is a wide range of bacteria, but it is mainly employed for its actions against Mycobacterium leprae . This bacterium is responsible for causing leprosy, a chronic infectious disease that affects the skin, peripheral nerves, mucosa of the upper respiratory tract, and eyes .
Mode of Action
The mode of action of Sulfone, bis(p-azidophenyl) is probably similar to that of the sulfonamides . It involves the inhibition of folic acid synthesis in susceptible organisms . Folic acid is essential for the synthesis of nucleic acids in bacteria, and its inhibition leads to the prevention of bacterial growth and multiplication .
Biochemical Pathways
It is known that the compound interferes with the synthesis of folic acid, a crucial component in the bacterial dna replication process . This interference disrupts the normal functioning of the bacteria, leading to their eventual death .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The result of the action of Sulfone, bis(p-azidophenyl) is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, the compound prevents the bacteria from replicating their DNA, leading to their death . This results in the alleviation of symptoms associated with the bacterial infection .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sulfone, bis(p-azidophenyl) typically involves the reaction of 4,4’-diamino diphenyl sulfone with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the desired bis(p-azidophenyl) sulfone. The reaction conditions generally require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods: Industrial production of sulfone, bis(p-azidophenyl) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.
Types of Reactions:
Substitution Reactions: Sulfone, bis(p-azidophenyl) can undergo nucleophilic substitution reactions where the azido groups are replaced by other nucleophiles.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates under basic conditions.
Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Formation of substituted diphenyl sulfones.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of bis(p-aminophenyl) sulfone.
相似化合物的比较
Bis(3-azidophenyl) sulfone: Similar structure but with azido groups in the meta position.
Bis(4-aminophenyl) sulfone (Dapsone): Contains amino groups instead of azido groups.
Bis(4-nitrophenyl) sulfone: Contains nitro groups instead of azido groups.
Comparison:
Reactivity: Sulfone, bis(p-azidophenyl) is more reactive in cycloaddition reactions compared to its amino and nitro analogs due to the presence of azido groups.
Applications: While bis(4-aminophenyl) sulfone (Dapsone) is widely used as an antibiotic, sulfone, bis(p-azidophenyl) is primarily used in synthetic chemistry and materials science.
Stability: The azido groups in sulfone, bis(p-azidophenyl) make it less stable compared to its amino and nitro counterparts, requiring careful handling and storage.
属性
IUPAC Name |
1-azido-4-(4-azidophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPUDHQXDFRBGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223283 | |
| Record name | Sulfone, bis(p-azidophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7300-27-8 | |
| Record name | 4,4′-Diazidodiphenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, bis(p-azidophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfone, bis(p-azidophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



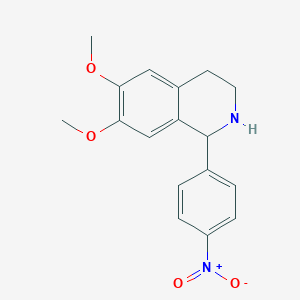
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
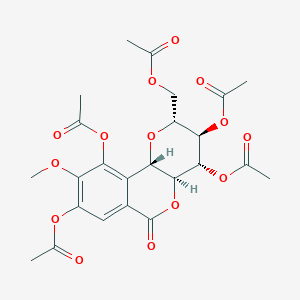
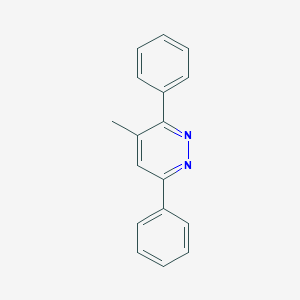
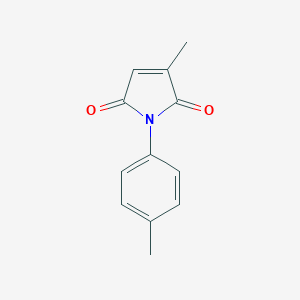
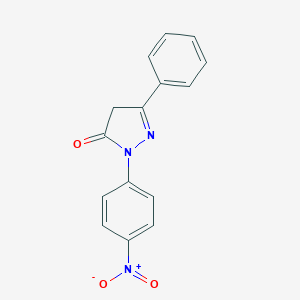
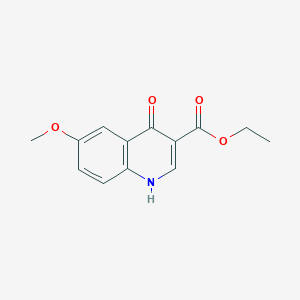
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)



